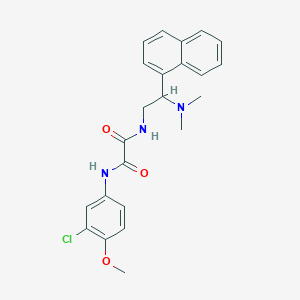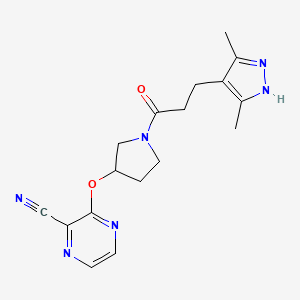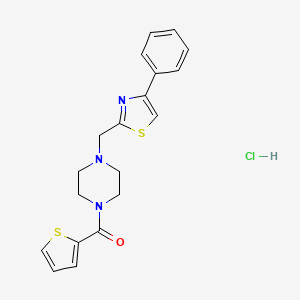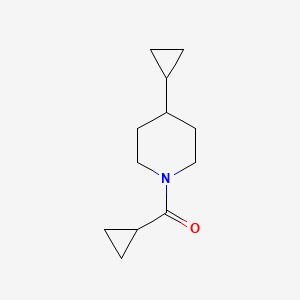![molecular formula C9H14ClF3N4O2S B2410671 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride CAS No. 1803583-45-0](/img/structure/B2410671.png)
1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C9H14ClF3N4O2S . It is listed in several databases, including Sigma-Aldrich and PubChem .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The exact structure would depend on the results of these analyses.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. Some properties such as melting point, boiling point, and density can be found in databases like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Conformational and Associative Properties
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, have been explored using IR spectroscopy and quantum chemical methods. In inert solvents, this compound forms cyclic dimers, and in crystal, chain associates are formed via hydrogen bonding. The carbonyl group in this compound undergoes protonation only by very strong trifluoromethanesulfonic acid, while weaker acids form solvate H-complexes (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Chemical Properties
A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones revealed the formation of different pyrazoles depending on the reaction media. This indicates potential for precise chemical manipulation in the synthesis of compounds like 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride (Martins et al., 2012).
Application in Organic Synthesis
A practical synthesis of a chronic renal disease agent using related trifluoro-N-substituted compounds has been developed, illustrating the application of such compounds in medicinal chemistry (Ikemoto et al., 2000). Additionally, sulfonamides, including trifluoromethanesulfonamides, have been utilized as terminators in cationic cyclisations for the efficient formation of polycyclic systems, demonstrating their role in complex organic syntheses (Haskins & Knight, 2002).
Potential in Biological Applications
A group of trifluoromethyl-pyrazoles, similar in structure to the specified compound, was synthesized and evaluated as anti-inflammatory agents, hinting at potential biological applications of trifluoromethanesulfonamide derivatives (Abdellatif, Moawad, & Knaus, 2014).
Catalytic Applications
Compounds like 1,1,1-trifluoro-N-substituted methanesulfonamides have been used in transfer hydrogenation of ketones, highlighting their potential use as catalysts in various organic reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2S.ClH/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8;/h5-6,8,13,15H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIHSAFXTGEVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

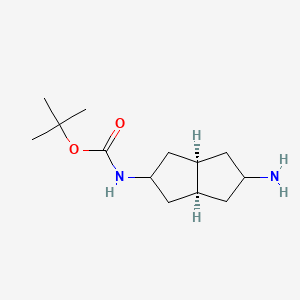
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
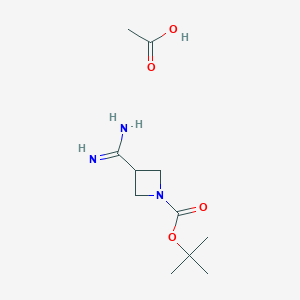

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)


